![molecular formula C12H4Br2O3 B14657572 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-61-5](/img/structure/B14657572.png)
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of bromine atoms at positions 5 and 8 further enhances its reactivity and potential utility in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the naphthofuran core, followed by selective bromination. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and physical properties.
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthofuran derivatives, while oxidation and reduction can lead to quinones or hydroquinones .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices
作用机制
The mechanism by which 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. The bromine atoms enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations and biological interactions. The compound may also interact with cellular components, leading to potential therapeutic effects .
相似化合物的比较
Naphtho[2,3-c]furan-1,3-dione: Lacks the bromine atoms, resulting in different reactivity and applications.
5,8-Dihydroxynaphtho[2,3-c]furan-1,3-dione:
Naphtho[2,3-c]thiophene-1,3-dione: Features a sulfur atom in place of the oxygen in the furan ring, leading to distinct electronic and structural characteristics
Uniqueness: The presence of bromine atoms in 5,8-Dibromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science .
属性
CAS 编号 |
42523-61-5 |
|---|---|
分子式 |
C12H4Br2O3 |
分子量 |
355.97 g/mol |
IUPAC 名称 |
5,8-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-9-1-2-10(14)6-4-8-7(3-5(6)9)11(15)17-12(8)16/h1-4H |
InChI 键 |
BISXEJKYEGYQKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=C3C(=CC2=C1Br)C(=O)OC3=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


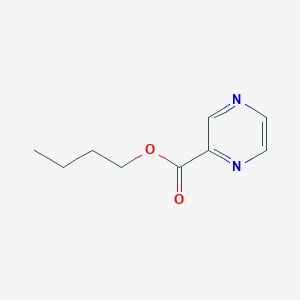
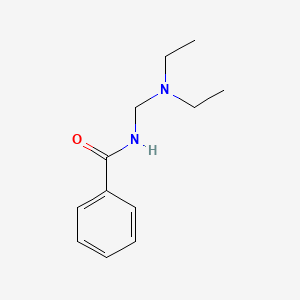


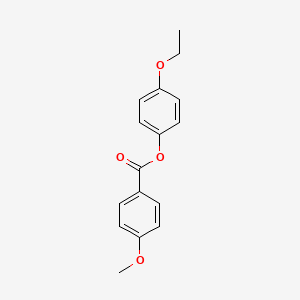
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
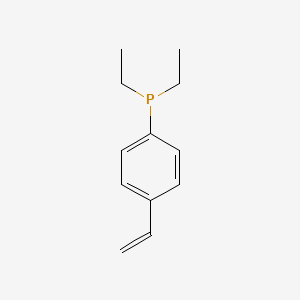

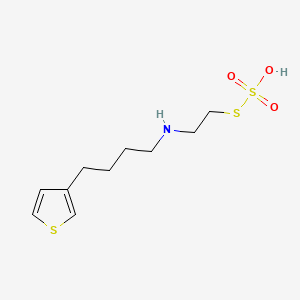
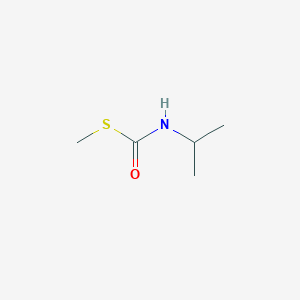
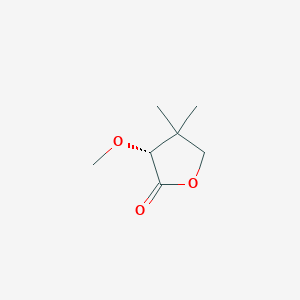
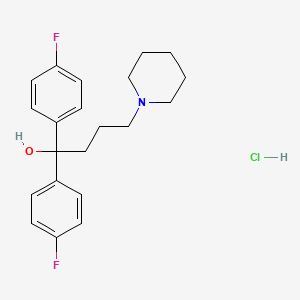
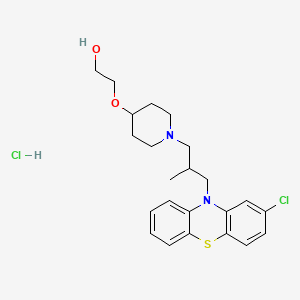
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
